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                                                             REACTION_SMILES 
                                                         | 
                                                        
                                                             [C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][cH:7][c:8]([OH:11])[cH:9][cH:10]1.[CH3:20][C:21]#[N:22].[Cl:12][N:13]1[C:14](=[O:15])[CH2:16][CH2:17][C:18]1=[O:19]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][cH:7][c:8]([OH:11])[c:9]([Cl:12])[cH:10]1 
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                                                                                 Name 
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                                                                                 Quantity 
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                                                                                    Extracted from reaction SMILES                                                                                 
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                                                                                 Type 
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                                                                                     reactant                                                                                 
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                                                                                 Smiles 
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                                                                                    CC(C)(C)c1ccc(O)cc1                                                                                 
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                                                                                 Name 
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                                                                                 Quantity 
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                                                                                    Extracted from reaction SMILES                                                                                 
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                                                                                 Type 
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                                                                                     reactant                                                                                 
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                                                                                 Smiles 
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                                                                                    CC#N                                                                                 
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                                                                                 Name 
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                                                                                 Quantity 
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                                                                                    Extracted from reaction SMILES                                                                                 
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                                                                                 Type 
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                                                                                     reactant                                                                                 
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                                                                                 Smiles 
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                                                                                    O=C1CCC(=O)N1Cl                                                                                 
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                                                                                 Name 
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                                                                                 Type 
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                                                                                    product                                                                                 
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                                                                                 Smiles 
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                                                                                    CC(C)(C)c1ccc(O)c(Cl)c1                                                                                 
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                                                     Source 
                                                 | 
                                                Open Reaction Database (ORD) | 
| 
                                                     Description 
                                                 | 
                                                The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |